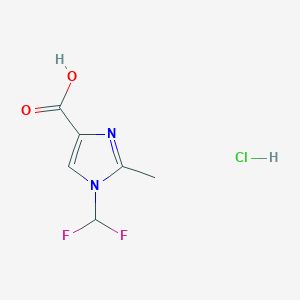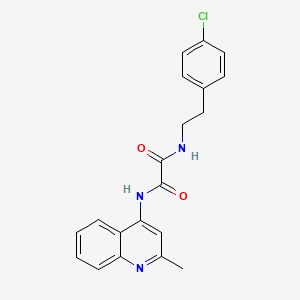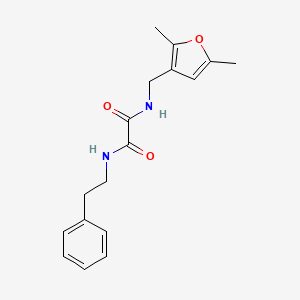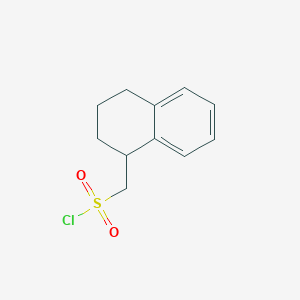
1,2,3,4-Tetrahydronaphthalen-1-ylmethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydronaphthalen-1-ylmethanesulfonyl chloride is a chemical compound with the CAS Number: 1343693-98-0 . It has a molecular weight of 244.74 .
Physical And Chemical Properties Analysis
This compound is an oil . It is stored at a temperature of 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen
Tetrahydronaphthalene Derivatives in Chemical Transformations
Tetrahydronaphthalene derivatives play a crucial role in chemical transformations. For example, tetrahydronaphthalene, a related compound, has been utilized in the synthesis of tricyclic compounds through photooxygenation processes. This method showcases the compound's utility in generating complex molecular architectures, significant for material science and synthetic organic chemistry (Kopský, 2006).
Antimicrobial Agents Development
In the realm of pharmacology, new tetrahydronaphthalene-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, derived from methods that innovatively prepare tetrahydronaphthalene-sulfonamide derivatives, exhibit potent antimicrobial activities against various bacterial strains, underscoring their potential as therapeutic agents (Mohamed et al., 2021).
Catalysis and Organic Synthesis
Tetrahydronaphthalene derivatives also find applications in catalysis and organic synthesis. An efficient method for the visible-light-mediated sulfonylation/arylation of vinylcyclopropanes with sulfonyl chlorides has been developed to synthesize 1-sulfonylmethyl-substituted 3,4-dihydronaphthalenes. This showcases the use of tetrahydronaphthalene derivatives in synthesizing complex organic molecules under mild conditions, highlighting their significance in green chemistry (Wang et al., 2019).
Liquid-phase Oxidation Studies
In material science, the oxidation of tetrahydronaphthalene has been explored, providing insights into the reaction mechanisms and kinetics. This research aids in understanding the chemical behavior of tetrahydronaphthalene derivatives under various conditions, which is crucial for their application in industrial processes (Imamura et al., 1976).
Biochemical Applications
Tetrahydronaphthalene derivatives have also been investigated for their biochemical applications. For instance, their carbonic anhydrase inhibitory properties have been studied, revealing the potential of these compounds in developing new therapeutic agents for treating conditions associated with dysregulated carbonic anhydrase activity (Akbaba et al., 2014).
Wirkmechanismus
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBCSRHULHVDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2863767.png)
![1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone](/img/structure/B2863768.png)
![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2863769.png)
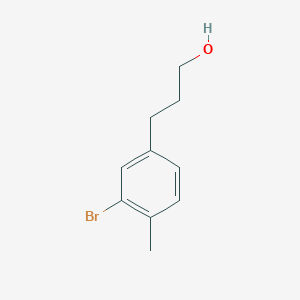
![N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2863773.png)
![N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2863775.png)
acetate](/img/structure/B2863777.png)



![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2863781.png)
